2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one
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Overview
Description
2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one is a synthetic organic compound that features a thiazole ring substituted with a methylamino group and a trifluoromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Attachment of the Trifluoromethylphenylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the trifluoromethylphenylmethyl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Methylamine, trifluoromethylbenzyl halide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one
- 2-(Amino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one
- 2-(Methylamino)-5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
919365-13-2 |
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Molecular Formula |
C12H11F3N2OS |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-methylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11F3N2OS/c1-16-11-17-10(18)9(19-11)6-7-3-2-4-8(5-7)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,17,18) |
InChI Key |
JMOATOXJSYBJRU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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